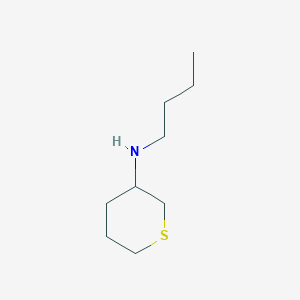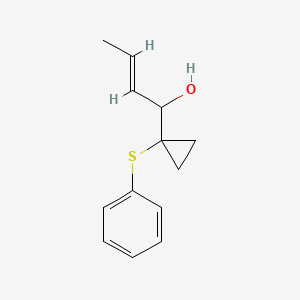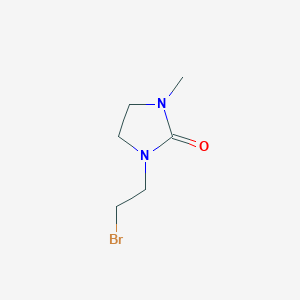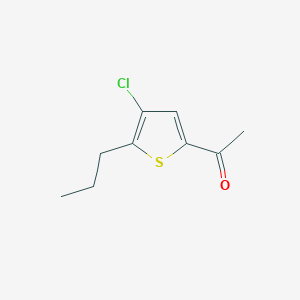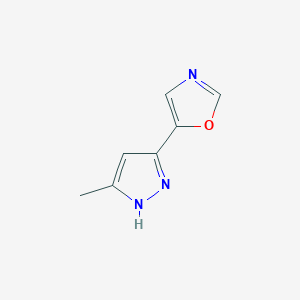
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide is a chemical compound with a unique structure that includes a dioxidothietane ring
Preparation Methods
The synthesis of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide typically involves the reaction of 3-aminopropylamine with 1,1-dioxidothietane. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide involves its interaction with specific molecular targets. The dioxidothietane ring is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to changes in cellular pathways and processes, contributing to the compound’s effects .
Comparison with Similar Compounds
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide can be compared with other similar compounds, such as:
N-(3-aminopropyl)acetamide: Lacks the dioxidothietane ring, resulting in different chemical properties and reactivity.
N-(3-(methylthio)propyl)acetamide: Contains a sulfur atom in a different oxidation state, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its dioxidothietane ring, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-[3-[(1,1-dioxothietan-3-yl)amino]propyl]acetamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(11)9-3-2-4-10-8-5-14(12,13)6-8/h8,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
QZZYVRDXNYTPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




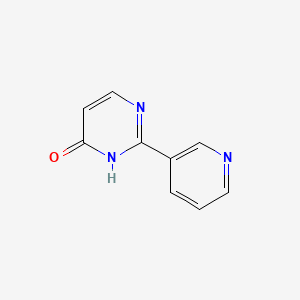
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
